4-Bromobenzaldehyde oxime is a relatively simple molecule to synthesize, making it readily available for research purposes. Common methods involve the condensation of hydroxylamine with 4-bromobenzaldehyde under acidic or basic conditions. [, ]
While specific research applications of 4-bromobenzaldehyde oxime are not as widely reported compared to other aldehydes or their oxime derivatives, it does find use in various scientific fields:
4-Bromobenzaldehyde oxime is an organic compound with the chemical formula C₇H₆BrNO. It features a benzene ring substituted with a bromine atom at the para position and an oxime functional group (C=N-OH) attached to the carbonyl carbon of the benzaldehyde. The structure can be represented as follows:
textBr |C6H4-CHO | NH-OH
This compound is characterized by its white solid form, with a melting point typically reported around 113.5-114.1 °C . It is relatively simple to synthesize, making it accessible for various research applications.
As with most chemicals, it is advisable to handle 4-Bromobenzaldehyde oxime with care due to the lack of extensive safety data. Here are some general safety considerations:
While specific biological activities of 4-bromobenzaldehyde oxime are not extensively documented, compounds with oxime functionalities are often investigated for their potential antimicrobial and anticancer properties. The presence of the bromine atom may also influence biological interactions, possibly enhancing or modifying activity compared to non-halogenated analogs.
The synthesis of 4-bromobenzaldehyde oxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride. Common methods include:
4-Bromobenzaldehyde oxime finds utility in various scientific fields:
Several compounds share structural similarities with 4-bromobenzaldehyde oxime, each exhibiting unique characteristics:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | Similar reactivity; chlorine may affect biological activity differently. |
| 4-Nitrobenzaldehyde oxime | C₇H₆N₂O₃ | Contains a nitro group, potentially enhancing reactivity and biological activity. |
| 4-Methylbenzaldehyde oxime | C₈H₉NO | Methyl group affects sterics and electronic properties, influencing reactivity. |
| Benzaldehyde oxime | C₇H₉NO | A non-halogenated analog; serves as a baseline for comparing reactivity. |
Each of these compounds can undergo similar reactions but may exhibit different physical properties and reactivities due to the nature of their substituents.